5-Keto-O-tert-butyl Fluvastatin
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Overview
Description
5-Keto-O-tert-butyl Fluvastatin is a chemical compound with the molecular formula C28H32FNO4 and a molecular weight of 465.56 g/mol . It is an intermediate in the synthesis of (3R,5S)-Fluvastatin Sodium Salt, a synthetic inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound is significant in the field of medicinal chemistry, particularly in the development of lipid-lowering agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Keto-O-tert-butyl Fluvastatin involves multiple steps, starting from the appropriate indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Heptenoic Acid Moiety: The heptenoic acid moiety is formed through a series of aldol condensation and reduction reactions.
Esterification: The final step involves the esterification of the heptenoic acid moiety with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The key steps are similar to the laboratory synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Keto-O-tert-butyl Fluvastatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Scientific Research Applications
5-Keto-O-tert-butyl Fluvastatin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of lipid-lowering agents.
Biology: The compound is studied for its effects on lipid metabolism and cholesterol biosynthesis.
Medicine: It is a key intermediate in the development of drugs for treating hypercholesterolemia and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 5-Keto-O-tert-butyl Fluvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver, leading to lower plasma cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action.
Simvastatin: A statin that also inhibits HMG-CoA reductase but has a different chemical structure.
Rosuvastatin: A more potent statin with a longer half-life compared to Fluvastatin.
Uniqueness
5-Keto-O-tert-butyl Fluvastatin is unique due to its specific chemical structure, which allows for the selective inhibition of HMG-CoA reductase. This selectivity contributes to its effectiveness as a lipid-lowering agent and its use in the synthesis of Fluvastatin Sodium Salt .
Properties
CAS No. |
194935-02-9 |
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Molecular Formula |
C28H32FNO4 |
Molecular Weight |
465.565 |
IUPAC Name |
tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1 |
InChI Key |
IZJOKSSEMQWDSZ-FRFYRWIFSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Synonyms |
(S,E)-tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate; [S-(E)]- 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3S,6E)-7-[3-(4-Fluorophenyl)-1- |
Origin of Product |
United States |
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